molecular formula C23H23N3O4 B2609745 N-[2-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide CAS No. 871547-33-0

N-[2-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide

Cat. No. B2609745
CAS RN: 871547-33-0
M. Wt: 405.454
InChI Key: ACXGKDBHAPNLEH-UHFFFAOYSA-N
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Description

“N-[2-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide” is a complex organic compound. It contains a benzimidazole moiety, which is a constituent of many bioactive heterocyclic compounds . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . This compound also contains a furan ring and a carboxamide group.


Molecular Structure Analysis

The molecular structure of this compound is complex, containing a benzimidazole ring, a furan ring, and a carboxamide group. The benzimidazole ring is a fused ring system containing a benzene ring and an imidazole ring . The furan ring is a five-membered ring containing four carbon atoms and one oxygen atom. The carboxamide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom.

Scientific Research Applications

Thermal Fragmentation and Rearrangement

A study investigated the thermolysis of N-aryl-2-furamide oximes, leading to the formation of benzimidazoles and other compounds through a free radical mechanism involving the homolysis of N-O and/or C-N bonds. This research provides insights into the thermal behavior and potential applications of related compounds in material science and organic synthesis (Gaber, Muathen, & Taib, 2013).

Synthesis of Novel Compounds

Novel benzodifuranyl and other heterocyclic compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities, were synthesized. These compounds demonstrate the potential pharmaceutical applications of derivatives, highlighting their importance in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiprotozoal Agents

Research on the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents identified compounds with strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma and Plasmodium species. This study showcases the potential use of related compounds in treating protozoal infections (Ismail et al., 2004).

Anticancer and Antiangiogenic Activity

A series of 3-arylaminobenzofuran derivatives were evaluated for their anticancer and antiangiogenic activities, indicating potent inhibition of cancer cell growth and disruption of vascular endothelial cells. Such research underscores the compound's utility in cancer treatment and the exploration of new anticancer agents (Romagnoli et al., 2015).

Fluorescent Properties

The synthesis and study of novel fluorescent triazole derivatives revealed compounds emitting in the blue and green regions, offering potential applications in material science for the development of fluorescent materials and optical devices (Padalkar et al., 2015).

Future Directions

Benzimidazole derivatives have been the subject of extensive research due to their diverse biological activities . Future research could focus on further exploring the biological activities of this compound and developing it into a potential therapeutic agent. Additionally, research could also focus on optimizing the synthesis of this compound and studying its chemical reactions.

properties

IUPAC Name

N-[2-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-28-17-8-10-18(11-9-17)29-16-14-26-20-6-3-2-5-19(20)25-22(26)12-13-24-23(27)21-7-4-15-30-21/h2-11,15H,12-14,16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXGKDBHAPNLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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